6-bromo-1H-thieno[3,2-d]pyrimidin-4-one
Description
Significance of Fused Heterocycles in Drug Discovery
Fused heterocyclic compounds, which are organic molecules containing two or more fused rings with at least one being a heterocycle, are a cornerstone of drug discovery. google.com Their rigid, three-dimensional structures provide a well-defined orientation of substituent groups, which can lead to highly specific and potent interactions with biological targets. thoreauchem.com This structural rigidity can also enhance metabolic stability and improve pharmacokinetic properties compared to their non-fused counterparts. thoreauchem.com Over 85% of physiologically active compounds contain a heterocyclic structure, underscoring their immense importance in the development of pharmaceuticals. nih.gov These scaffolds are present in a vast array of drugs, including treatments for cancer, infectious diseases, and neurological disorders. google.com
Thienopyrimidine as a Privileged Scaffold: Structural Analogy to Purines and Quinazolines
Among the myriad of fused heterocycles, the thienopyrimidine scaffold has emerged as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of a wide range of therapeutic agents. The thienopyrimidine core is a bioisostere of naturally occurring purines, such as adenine (B156593) and guanine, which are fundamental components of DNA and RNA. nih.govscielo.br This structural mimicry allows thienopyrimidine derivatives to interact with enzymes and receptors that recognize purines, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The structural similarity to quinazolines, another important heterocyclic system in medicinal chemistry, further broadens the potential therapeutic applications of thienopyrimidines. researchgate.net
Isomeric Thienopyrimidines: Focus on the Thieno[3,2-d] System
The fusion of a thiophene (B33073) ring with a pyrimidine (B1678525) ring can result in three distinct isomers: thieno[2,3-d]pyrimidine (B153573), thieno[3,2-d]pyrimidine (B1254671), and thieno[3,4-d]pyrimidine. Each of these isomers possesses a unique spatial arrangement and electronic distribution, which in turn influences its biological activity. The thieno[3,2-d]pyrimidine system, in particular, has been the subject of significant research interest. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and as antiproliferative agents against various cancer cell lines. nih.govnih.gov The synthesis of substituted thieno[3,2-d]pyrimidines is an active area of research, with various methods being developed to access a diverse range of derivatives for biological screening. nih.gov
Overview of the 6-bromo-1H-thieno[3,2-d]pyrimidin-4-one Chemical Entity within the Thienopyrimidine Context
Within the family of thieno[3,2-d]pyrimidines, This compound is a specific chemical entity that serves as a valuable building block in synthetic and medicinal chemistry. The introduction of a bromine atom at the 6-position of the thienopyrimidine core offers a reactive handle for further chemical modifications. This halogen atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide variety of functional groups to create a library of novel compounds for biological evaluation. nih.gov
While extensive research has been conducted on the broader thieno[3,2-d]pyrimidine scaffold, the specific compound this compound is primarily recognized as a key intermediate in the synthesis of more complex molecules. 3wpharm.com Its utility lies in its potential to be elaborated into derivatives with a range of biological activities, leveraging the inherent properties of the thienopyrimidine core. For instance, it is a precursor for creating compounds with potential antiviral or antibacterial properties. 3wpharm.com The presence of both a reactive bromine atom and a pyrimidinone ring provides multiple sites for chemical diversification, making it a valuable tool for medicinal chemists in the quest for new drug candidates.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 215927-36-9 | 3wpharm.com |
| Molecular Formula | C₆H₃BrN₂OS | 3wpharm.com |
| Molecular Weight | 231.07 g/mol | 3wpharm.com |
| Boiling Point | 445.7°C at 760 mmHg (Predicted) | 3wpharm.com |
| Density | 2.18 g/cm³ (Predicted) | 3wpharm.com |
| pKa | 10.41 ± 0.20 (Predicted) | 3wpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSCGMBLRLDHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NC=NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC2=C1NC=NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 1h Thieno 3,2 D Pyrimidin 4 One and Analogues
General Approaches to Thieno[3,2-d]pyrimidin-4-one Core Synthesis
The synthesis of the thieno[3,2-d]pyrimidin-4-one core is a well-established area of heterocyclic chemistry, largely dominated by methods that begin with a substituted thiophene (B33073). These precursors, typically derived from the versatile Gewald reaction, provide a convenient entry point to the fused ring system. nih.govorganic-chemistry.orgwikipedia.orgnih.gov
Construction of the Pyrimidine (B1678525) Ring from Thiophene Precursors
The most prevalent strategy for assembling the thieno[3,2-d]pyrimidin-4-one scaffold involves the annulation of a pyrimidine ring onto a suitably functionalized thiophene. This approach leverages the reactivity of ortho-amino-substituted thiophene derivatives.
A cornerstone of this methodology is the use of 3-aminothiophene-2-carboxylate esters or the corresponding 3-aminothiophene-2-carboxamides. researchgate.nettubitak.gov.tr These intermediates are readily prepared through multicomponent reactions like the Gewald synthesis, which involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.orgnih.gov The resulting 2-aminothiophene can then be converted to a 3-aminothiophene precursor. Once the 3-aminothiophene-2-carboxylate or carboxamide is obtained, various cyclization methods can be employed to form the pyrimidinone ring. For instance, 2-aminothieno[3,2-d]pyrimidin-4-ones can be synthesized in a single step through the condensation of a 3-amino(benzo)thiophene carboxylate with chloroformamidine (B3279071) hydrochloride. researchgate.net
The pyrimidinone ring is frequently constructed by treating a 3-aminothiophene-2-carboxamide (B122380) with a reagent that provides the final carbon atom for the six-membered ring. Common one-carbon sources include formamide (B127407), triethyl orthoformate, and dimethylformamide (DMF). mdpi.commdpi.com For example, heating a 3-aminothiophene derivative with formamide or a mixture of ammonium (B1175870) formate (B1220265) and formamide leads to the direct formation of the thieno[3,2-d]pyrimidin-4(3H)-one structure. mdpi.com Similarly, reaction with the Vilsmeier-Haack reagent (formed from DMF and phosphorus oxychloride) followed by treatment with an ammonium source can also effect this transformation. mdpi.com
| Thiophene Precursor | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 3-Aminothiophene-2-carboxylate | Chloroformamidine hydrochloride | 2-Aminothieno[3,2-d]pyrimidin-4-one | researchgate.net |
| 3-Aminothiophene-2-carboxamide | Formamide | Thieno[3,2-d]pyrimidin-4(3H)-one | mdpi.com |
| 3-Aminothiophene-2-carboxylate | Isocyanates / Isothiocyanates | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones / 2-thioxo analogs | bibliomed.org |
| 3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine | Vilsmeier-Haack reagent (DMF/POCl₃), then Ammonium Carbonate | Pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | mdpi.com |
To introduce a thioxo group at the 2-position of the pyrimidinone ring, 3-aminothiophene-2-carboxylate derivatives can be reacted with isothiocyanates. This reaction leads to the formation of 3-substituted-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones. bibliomed.org This method provides a direct route to analogs with potential for further functionalization at the sulfur atom.
Construction of the Thiophene Ring from Pyrimidine Precursors
While less common for the thieno[3,2-d] isomer, it is theoretically possible to construct the thiophene ring onto a pre-formed pyrimidine ring. researchgate.net This retrosynthetic approach would typically involve a pyrimidine bearing appropriate functional groups at adjacent positions that can undergo cyclization with a sulfur-containing reagent to build the fused five-membered thiophene ring. For example, a pyrimidine with ortho-positioned methyl and cyano groups could potentially undergo reaction with elemental sulfur in a manner analogous to the Hinsberg thiophene synthesis. However, the literature predominantly favors the thiophene-first approach for synthesizing the thieno[3,2-d]pyrimidine (B1254671) scaffold due to the accessibility of the required 3-aminothiophene precursors via the Gewald reaction. researchgate.netnih.gov
Strategies for Introducing Halogenation at Position 6 of the Thieno[3,2-d]pyrimidin-4-one Scaffold
The introduction of a bromine atom at the 6-position of the thieno[3,2-d]pyrimidin-4-one scaffold, to yield the target compound, is a key synthetic challenge. The reactivity of the thiophene ring allows for electrophilic aromatic substitution, including halogenation. nih.gov However, a more controlled and frequently employed strategy involves carrying the halogen atom through the synthesis from the very beginning.
A prominent synthetic route starts with a halogenated precursor, such as 5-bromo-2-chlorobenzonitrile. axborotnoma.uzaxborotnoma.uz This starting material is then used to construct the thiophene ring. For instance, reaction with ethyl-2-mercaptoacetate yields a 3-aminothiophene-2-carboxylate derivative where the bromine atom is already in the desired position. Subsequent cyclization to form the pyrimidinone ring then directly yields the 6-bromo-thieno[3,2-d]pyrimidine derivative. axborotnoma.uzaxborotnoma.uz This approach avoids potential issues with regioselectivity that might arise from direct bromination of the assembled bicyclic system and ensures the bromine is placed specifically at the 6-position. While direct bromination of the 1H-thieno[3,2-d]pyrimidin-4-one core is a plausible reaction, the precursor-based method offers superior control over the final product's regiochemistry.
Regioselective Bromination Techniques
The introduction of a bromine atom at the C6 position of the thieno[3,2-d]pyrimidin-4-one scaffold is a key synthetic step. Regioselective bromination is crucial for ensuring the correct placement of the bromine, which then acts as a handle for further diversification. For the closely related thieno[2,3-d]pyrimidine (B153573) isomer, a common method involves the successive reaction of the parent thienopyrimidin-4(3H)one with bromine (Br₂) and phosphorus oxychloride (POCl₃) to yield the 6-bromo intermediate. researchgate.net The basicity of the reaction conditions can be modulated to control the position of bromination on similar heterocyclic systems. nih.gov
The synthesis often begins with a substituted thiophene, such as a 3-aminothiophene-2-carboxylate derivative. researchgate.netnih.gov This starting material undergoes ring-cyclization to form the thieno[3,2-d]pyrimidin-2,4-dione. nih.gov Subsequent halogenation, for instance through refluxing in phosphorous oxychloride, introduces halogen atoms onto the pyrimidine ring. nih.gov While this example details chlorination, similar principles apply to bromination to achieve the desired 6-bromo intermediate.
Synthesis of 6-Bromo-Substituted Thieno[3,2-d]pyrimidin-4-one Intermediates
The compound 6-bromo-1H-thieno[3,2-d]pyrimidin-4-one is a key heterocyclic building block used in the synthesis of more complex molecules. lookchem.com3wpharm.com A frequently used intermediate in further synthetic transformations is 6-bromo-4-chlorothieno[3,2-d]pyrimidine (B1289557). This intermediate can be prepared through multi-step procedures and serves as a versatile starting material for introducing a variety of substituents at both the 4- and 6-positions. researchgate.netnih.govpnas.org For instance, the synthesis of 6-bromothieno[2,3-d]pyrimidin-4(3H)-one has been achieved in a 63% yield, with its structure confirmed by ¹H NMR spectroscopy. researchgate.net The general strategy involves creating the thienopyrimidine core first, followed by halogenation steps to install the bromo and chloro groups, which have differential reactivity, allowing for selective functionalization. researchgate.netnih.gov
Post-Synthetic Functionalization and Derivatization of 6-Bromo-1H-thieno[3,2-d]pyrimidin-4-one3wpharm.comnih.govibmmpeptide.comnih.gov
The bromine atom at the C6 position is the primary site for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of carbon- and heteroatom-based substituents, leading to diverse libraries of compounds. ibmmpeptide.comrsc.orgrsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)3wpharm.comnih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the 6-position of the thienopyrimidine scaffold. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions have been successfully applied to 6-bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives to create new C-C and C-N bonds. ibmmpeptide.comrsc.orgrsc.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction has been used to introduce aryl groups at the C6 position. Reactions on 6-bromothienopyrimidin-4(3H)-one with various boronic acids using Pd(PPh₃)₄ in a dioxane/water mixture have been reported to proceed in good yields of 70–89%. researchgate.net
Sonogashira Coupling: The Sonogashira coupling is employed to introduce alkyne moieties. For example, 6-bromo-4-chlorothieno[3,2-d]pyrimidine can be reacted with mono-substituted alkynes to produce 6-ethynylthieno[3,2-d]pyrimidin-4-anilines. nih.gov
Buchwald-Hartwig Coupling: This C-N cross-coupling reaction has been developed for the thienopyrimidine core to introduce various amine-containing rings. ibmmpeptide.comrsc.org Researchers have explored optimal conditions for this reaction, as detailed in the table below. rsc.org
| Entry | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 40 |
| 2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 60 |
| 3 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 50 |
| 4 | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 60 |
| 5 | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 80 |
| 6 | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 70 |
Table 1: Optimization of Buchwald-Hartwig Coupling Conditions for 6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one. rsc.org
Modifications at the Pyrimidine Ring (e.g., Position 4, N-substitution)researchgate.netibmmpeptide.com
The pyrimidine ring of the thieno[3,2-d]pyrimidine scaffold offers additional sites for chemical modification, primarily at the C4 position. When starting with a 4-chloro-substituted intermediate, the chlorine atom can be readily displaced by various nucleophiles. nih.govnih.govpnas.org
A common strategy involves the nucleophilic displacement of the chloride from 6-bromo-4-chlorothieno[3,2-d]pyrimidine using anilines in refluxing isopropanol (B130326) to yield 4-anilino derivatives. nih.govpnas.org This allows for the introduction of a second point of diversity on the scaffold. The reactivity of the C4-position is crucial, as the nature of the substituent at this position can significantly influence the biological properties of the resulting molecule. nih.gov Furthermore, N-substitution on the pyrimidine ring itself is another avenue for creating analogues. ebi.ac.uk The oxygen of the ketone at the C4 position can also be converted to a thioketone, a reaction that often proceeds through activation of the oxygen, for example, by phosphorylation. umich.edu
Introduction of Diverse Chemical Moieties (e.g., thiosemicarbazide (B42300), triazole)
The thienopyrimidine scaffold can be further elaborated by introducing more complex heterocyclic moieties like thiosemicarbazides and triazoles. nih.govnih.gov These groups are often appended to the core structure through a multi-step sequence.
A general synthetic pathway involves first modifying the 6-bromo position to introduce a functional group that can be converted into a hydrazide. For example, a Suzuki coupling could install an ester group, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. nih.gov This hydrazide intermediate is a key precursor for synthesizing thiosemicarbazides. researchgate.net The reaction of the hydrazide with an appropriate aryl isothiocyanate yields the corresponding N-substituted-2-acyl-hydrazinecarbothioamide (thiosemicarbazide). nih.gov
These thiosemicarbazide derivatives can then serve as starting materials for the synthesis of five-membered heterocycles. For instance, cyclization under basic conditions can lead to the formation of 1,2,4-triazole (B32235) rings. nih.govresearchgate.net This synthetic strategy allows for the fusion of the thieno[3,2-d]pyrimidine core with other biologically relevant heterocyclic systems, greatly expanding the chemical diversity of the compound library. researchgate.netsemanticscholar.org
Structure Activity Relationship Sar Investigations of Thieno 3,2 D Pyrimidin 4 One Derivatives
Influence of Substituents on the Thieno[3,2-d]pyrimidin-4-one Core
Halogenation is a common strategy in medicinal chemistry to enhance biological activity. In the context of the thieno[3,2-d]pyrimidine (B1254671) scaffold, the introduction of halogens, particularly bromine, at position 6 is a key modification. While many studies focus on substitutions at other positions, the synthesis of the core often involves a brominated precursor. For instance, the synthesis of certain dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) starts from a thiophene (B33073) precursor which is brominated at the position that ultimately becomes C-7 of the thieno[3,2-d]pyrimidine system. bktimes.netelsevierpure.com
In the development of inhibitors for sirtuins (SIRT1/2/3), the thieno[3,2-d]pyrimidine-6-carboxamide core was identified as a critical scaffold. acs.org Although this study focused on an amide linkage at C-6, it highlights the importance of substitution at this position for target engagement. The thiophene ring of the scaffold, which includes the C-6 position, lines a hydrophobic pocket and makes crucial π-stacking interactions with phenylalanine residues (Phe157) in the enzyme's active site. acs.org This suggests that an electronegative and polarizable atom like bromine at C-6 could significantly influence these interactions.
Research on halogenated thieno[3,2-d]pyrimidines has demonstrated their antiproliferative activity against various cancer cell lines. nih.govnih.gov These studies underscore that the presence and position of halogens are critical determinants of biological function.
Table 1: Impact of C-6 Substitution on Biological Activity
| Compound Class | C-6 Substituent | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine-6-carboxamides | -CONH-R | SIRT1/2/3 Inhibition | The carboxamide at C-6 is a preferred feature for inhibitory function. | acs.org |
Position 4 of the thieno[3,2-d]pyrimidin-4-one ring is one of the most extensively studied sites for substitution. A chlorine atom at this position is often used as a key intermediate, which can then be displaced by various nucleophiles to generate a library of analogues. nih.govnih.govresearchgate.net
SAR studies on antiproliferative thieno[3,2-d]pyrimidines revealed that a chlorine atom at the C4-position was essential for their biological activity. nih.govnih.gov When this chlorine was replaced, the activity was often diminished, highlighting its importance. Similarly, in the development of antiplasmodial agents, a 4-chloro analogue of a hit compound, Gamhepathiopine, showed good activity against the erythrocytic stage of P. falciparum and better activity against hepatic P. berghei parasites. nih.govresearchgate.net
Further studies explored replacing the 4-oxo group (or the 4-chloro group) with a variety of substituents. Key findings include:
Amino Groups: The introduction of a primary amine or short linear amino-alkyl groups at position 4 was well-tolerated and resulted in compounds with activity similar to the parent compound. nih.gov Specifically, shorter alkyl chains on the amine were found to be preferable for enhancing activity against the hepatic stage of Plasmodium. nih.gov
Aryl and Alkynyl Groups: The introduction of an aryl group, either directly or via an ether or thioether linkage, led to a loss of activity. nih.gov Similarly, 4-alkynyl substituents resulted in completely inactive compounds. nih.gov
Removal of Carbonyl: The removal of the carbonyl group at position 4 also led to an inactive compound, indicating that a substituent at this position is crucial for activity. nih.gov
Table 2: Influence of C-4 Substituents on Antiplasmodial Activity
| Substituent at C-4 | General Effect on Activity | Specific Observation | Reference |
|---|---|---|---|
| Chlorine | Active | Good activity against P. falciparum and P. berghei. | nih.govresearchgate.net |
| Alkylamines | Tolerated/Active | Shorter alkyl chains increase activity against hepatic stages. | nih.gov |
| Aryl Groups | Inactive | Loss of activity observed. | nih.gov |
| Alkynyl Groups | Inactive | Led to totally inactive compounds. | nih.gov |
Modifications at other positions on the thieno[3,2-d]pyrimidine core also play a significant role in defining the SAR.
Position 2: In the search for antiplasmodial agents, a tert-butylamine (B42293) group at position 2 was found to be an appropriate substituent for maintaining activity. nih.gov For FAK/FLT3 inhibitors, acid-catalyzed amination at C-2 was a key step to introduce various amine functionalities, which were crucial for potent activity. bktimes.netelsevierpure.com
Position 7: The synthesis of potent FAK inhibitors involved the initial bromination of the precursor thiophene at the position corresponding to C-7 of the final heterocyclic system. bktimes.net This bromine was then used as a handle for introducing various aryl groups via Suzuki or Stille coupling reactions, demonstrating that this position can tolerate bulky substituents and that these substituents are critical for high-affinity binding to the target kinase. bktimes.netelsevierpure.com
Table 3: Effect of Substituents at Positions 2 and 7 | Position | Substituent Type | Target/Activity | Key Finding | Reference | | :--- | :--- | :--- | :--- | | 2 | tert-butylamine | Antiplasmodial | Found to be an optimal group for activity. | nih.gov | | 2 | Various amines | FAK/FLT3 Inhibition | Introduction of diverse amines is crucial for potency. | bktimes.netelsevierpure.com | | 7 | Aryl groups | FAK/FLT3 Inhibition | Bulky groups introduced via a bromine precursor are essential for high affinity. | bktimes.net |
Comparative SAR Analysis Across Thienopyrimidine Isomers
The spatial arrangement of the sulfur and nitrogen atoms within the fused ring system gives rise to different thienopyrimidine isomers, such as thieno[3,2-d]-, thieno[2,3-d]-, and thieno[3,4-d]pyrimidines. nih.govresearchgate.net Comparing the biological activities of these isomers provides valuable insight into the optimal scaffold geometry for a specific biological target.
Direct comparisons between the thieno[3,2-d] and thieno[2,3-d] scaffolds have revealed significant differences in their biological activities and target preferences.
In a study targeting Mycobacterium tuberculosis, a thieno[3,2-d]pyrimidine-4-amine (compound 7) was identified as an inhibitor of cytochrome bd oxidase, whereas the isomeric thieno[2,3-d]pyrimidine-4-amine (compound 6) was significantly less potent in the same assay. nih.gov This highlights that the specific arrangement of the thiophene and pyrimidine (B1678525) rings is critical for interacting with this particular enzyme.
Conversely, in other contexts, the thieno[2,3-d]pyrimidine (B153573) scaffold has been successfully utilized. For example, derivatives of this isomer have been developed as potent inhibitors of dihydrofolate reductase (DHFR) and have shown significant antitumor activity. acs.orgsemanticscholar.org The thieno[2,3-d]pyrimidine core is also prominent in the development of kinase inhibitors and other therapeutic agents. nih.govscielo.br
In the development of FAK inhibitors, a comparative study found that the thieno[3,2-d]pyrimidine scaffold was superior to the bioisosteric 7H-pyrrolo[2,3-d]pyrimidine scaffold, suggesting a preference for the sulfur-containing ring system for FAK inhibition. bktimes.net While not a direct comparison to the thieno[2,3-d] isomer, it emphasizes the importance of the scaffold's electronic and structural properties.
Table 4: Comparative Activity of Thienopyrimidine Isomers
| Scaffold | Target | Activity | Key Finding | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine | M. tuberculosis Cyt-bd | Active (IC₅₀ = 26 μM) | Preferred scaffold for Cyt-bd inhibition. | nih.gov |
| Thieno[2,3-d]pyrimidine | M. tuberculosis Cyt-bd | Inactive (IC₅₀ > 50 μM) | Isomeric scaffold is not effective against this target. | nih.gov |
| Thieno[3,2-d]pyrimidine | FAK Kinase | Potent Inhibition | Superior to the pyrrolo[2,3-d]pyrimidine scaffold. | bktimes.net |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition by biological targets. For thieno[3,2-d]pyrimidine derivatives that contain chiral centers, the specific stereoisomer can have a profound impact on biological activity.
In the design of inhibitors for the PIKK family of kinases, including ATR kinase, complex tetracyclic pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines were synthesized. researchgate.net The creation of these rigid, multi-ring systems introduces stereocenters, and the specific orientation of substituents on these rings is critical for fitting into the enzyme's binding site. Although detailed SAR for individual stereoisomers of 6-bromo-1H-thieno[3,2-d]pyrimidin-4-one itself is not extensively reported in the provided sources, the principles derived from these more complex analogues are applicable. The spatial arrangement of pharmacophoric features, dictated by the stereochemistry of the molecule, governs the potential for key interactions like hydrogen bonding and hydrophobic contacts, ultimately determining the compound's potency and selectivity. researchgate.net
Molecular Mechanisms of Biological Activity and Receptor Interactions of Thieno 3,2 D Pyrimidin 4 One Derivatives
Enzyme Inhibition Profiles and Target Engagement
Thieno[3,2-d]pyrimidin-4-one derivatives have demonstrated inhibitory activity against a diverse array of enzymes, playing a significant role in oncology and inflammatory disease research.
The thienopyrimidine scaffold is a recognized "hinge-binder" for many protein kinases, a critical class of enzymes in cellular signaling pathways.
EGFR and PI3K: Derivatives of the related thieno[2,3-d]pyrimidine (B153573) scaffold have been noted for their anticancer properties through the inhibition of Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K). researchgate.net Specifically, certain thieno[2,3-d]pyrimidine compounds demonstrated potent cytotoxicity against various cancer cell lines by targeting EGFR and PI3K. researchgate.net In one study, molecular docking of a complex thieno[2,3-d]pyrimidine derivative into the EGFR active site revealed that the pyrimidine-N4 atom acts as a hydrogen bond acceptor with the backbone NH of Met769. researchgate.net For PI3K, a series of thieno[3,2-d]pyrimidine (B1254671) derivatives were designed as PI3K inhibitors, and the co-crystal structure of one such compound with PI3Kα was determined, providing a structural basis for its high enzymatic activity. researchgate.net
FAK and FLT3: Focal Adhesion Kinase (FAK) is a key target for thieno[3,2-d]pyrimidine derivatives. A series of 2,7-disubstituted-thieno[3,2-d]pyrimidines were developed as potent FAK inhibitors. google.com One optimized compound, 26f, inhibited the enzyme with an IC50 value of 28.2 nM. google.com Further research identified a thieno[3,2-d]pyrimidine derivative, compound 26, as a multitargeted kinase inhibitor with excellent potency against both FAK and FMS-like Tyrosine Kinase 3 (FLT3), including drug-resistant mutants. nih.govnih.gov
PDE7: A series of 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as selective phosphodiesterase 7 (PDE7) inhibitors. researchgate.net Modifications, such as introducing 3-pyrrolidines at the 7-position, led to compounds with high potency and good selectivity for PDE7. researchgate.net Another study on 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives also identified potent PDE7 inhibitors, with one compound, 28e, selectively inhibiting PDE7 with single-digit nanomolar potency. nih.gov
VEGFR-2: While many studies focus on the thieno[2,3-d]pyrimidine isomer for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition nih.govgoogle.com, a patent discloses a thieno[3,2-d]pyrimidin-4-one derivative with an IC50 of 4.6 nM against VEGFR-2. google.com Docking studies of the related [2,3-d] isomers suggest that the thienopyrimidine core acts as a hinge-binder. nih.gov
B-Raf: Thieno[2,3-d]pyrimidines, an isomeric form of the target scaffold, have been identified as a core for small molecule B-Raf inhibitors. researchgate.netnih.gov These inhibitors are of interest for their potential in treating melanomas and other cancers. nih.gov
Other Kinases: The versatility of the scaffold is further demonstrated by its activity against other kinases. Thieno[3,2-d]pyrimidine derivatives have been identified as potent and highly selective inhibitors of Janus Kinase 1 (JAK1), with one derivative showing an IC50 of 0.022 μM. researchgate.net Additionally, fragment-based screening led to the discovery of 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one compounds as inhibitors of 3-Phosphoinositide dependent protein kinase-1 (PDK1). google.com
Table 1: Kinase Inhibition by Thieno[3,2-d]pyrimidin-4-one Derivatives and Related Isomers
Target Kinase Scaffold Isomer Compound Example Inhibitory Concentration (IC50) Source FAK Thieno[3,2-d]pyrimidine Compound 26f 28.2 nM google.com FLT3 Thieno[3,2-d]pyrimidine Compound 26 Potent Inhibition nih.gov PDE7 Thieno[3,2-d]pyrimidin-4(3H)-one Compound 29b 1.0 nM google.com JAK1 Thieno[3,2-d]pyrimidine Compound 46 0.022 µM VEGFR-2 Thieno[3,2-d]pyrimidin-4-one Unnamed Derivative 4.6 nM nih.gov PI3Kα Thieno[3,2-d]pyrimidine Compound 7 Potent Inhibition nih.gov PDK1 Thieno[3,2-d]pyrimidin-4(3H)-one Series of derivatives Low micromolar activity google.com
Beyond kinases, the thienopyrimidine scaffold interacts with other enzyme classes.
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2): A series of conformationally restricted thieno[3,2-d]pyrimidinones were designed and synthesized as inhibitors of 17β-HSD2, an enzyme involved in hormone metabolism. nih.gov
Topoisomerase: While some studies on the related thieno[2,3-d]pyrimidine scaffold use the topoisomerase I inhibitor camptothecin (B557342) as a positive control, direct evidence of their action on this enzyme is limited. google.com However, a patent for thieno[3,2-d]pyrimidine derivatives includes a claim for their use as topoisomerase inhibitors, suggesting potential activity.
Lysine (B10760008) Methyltransferase: Currently, there is a lack of specific published research directly linking thieno[3,2-d]pyrimidin-4-one derivatives to the inhibition of lysine methyltransferases. Inhibitors identified for this class of epigenetic enzymes typically belong to other chemical families, such as diazepinyl-quinazolinamines or indoles. google.com
G-Protein Coupled Receptor (GPCR) Modulation (e.g., GPR55 Antagonism)
Thienopyrimidine derivatives have been identified as modulators of G-Protein Coupled Receptors (GPCRs), a large family of receptors involved in numerous physiological processes. A significant finding is the development of thienopyrimidine-based compounds as antagonists for the orphan receptor GPR55. These studies, building on a previously discovered GPR55 antagonist, explored the structure-activity relationship of the thienopyrimidine scaffold. The synthesized compounds were evaluated in β-arrestin recruitment assays, confirming their antagonistic activity at the human GPR55 receptor. Importantly, these compounds showed selectivity for GPR55 over the classic cannabinoid receptors CB1 and CB2.
Molecular Recognition and Binding Mode Analysis
Understanding the precise interactions between thieno[3,2-d]pyrimidin-4-one derivatives and their target proteins is crucial for rational drug design. Computational modeling and X-ray crystallography have provided detailed insights into these binding events.
Molecular docking studies have been instrumental in elucidating the binding modes of thieno[3,2-d]pyrimidin-4-one derivatives within the active sites of various kinases.
FAK: Docking of a potent inhibitor (24f) into the ATP-binding site of FAK (PDB: 2JKK) showed that the thieno[3,2-d]pyrimidine scaffold forms two key hydrogen bonds with the hinge region residue Cys502.
EGFR: For the related thieno[2,3-d]pyrimidine scaffold, docking studies showed the pyrimidine (B1678525) ring forming a hydrogen bond with the backbone of Met769 in the hinge region of EGFR. researchgate.net
PDK1: Computational modeling of thieno[3,2-d]pyrimidin-4(3H)-one fragments binding to PDK1 also showed the pyrimidinone moiety forming crucial hydrogen bonds with the kinase hinge region. google.com
The stability of the ligand-receptor complex is governed by a network of interactions.
Hydrogen Bonds: In the FAK-inhibitor complex, beyond the hinge interactions, an additional hydrogen bond was observed between the methoxyl group of the ligand and the DFG motif residue Asp564, and another between a piperidine (B6355638) NH group and Cys427. For an EGFR inhibitor, a bromine substituent formed a hydrogen bond with the sidechain of Glu738. researchgate.net
Table 2: Summary of Key Molecular Interactions
Target Protein Ligand Scaffold Key Interacting Residues Interaction Type Source FAK Thieno[3,2-d]pyrimidine Cys502 Hydrogen Bond (Hinge) google.com FAK Thieno[3,2-d]pyrimidine Asp564 Hydrogen Bond google.com EGFR Thieno[2,3-d]pyrimidine Met769 Hydrogen Bond (Hinge) researchgate.net EGFR Thieno[2,3-d]pyrimidine Val702 Arene-H Interaction researchgate.net PDK1 Thieno[3,2-d]pyrimidin-4(3H)-one Hinge Region Hydrogen Bond google.com
Cellular Processes Affected by Thienopyrimidine Derivatives (e.g., cell cycle arrest, apoptosis induction)
The cellular effects of thieno[3,2-d]pyrimidine derivatives, particularly their impact on cell cycle progression and apoptosis, have been a key area of investigation in assessing their therapeutic potential.
Apoptosis Induction:
Several studies have demonstrated the ability of thieno[3,2-d]pyrimidine derivatives to induce apoptosis, or programmed cell death, in cancer cells. Halogenated derivatives, for example, have been found to induce apoptosis in leukemia L1210 cells. nih.gov Interestingly, this induction of apoptosis appeared to be independent of the cell cycle, as the compounds did not cause the cells to arrest in any specific phase. nih.gov This suggests a mechanism of action that may involve cellular stress pathways affecting cytoplasmic p53, although the exact pathway remains to be fully elucidated, especially in cell lines with mutated p53. nih.gov
Further studies on other thieno[3,2-d]pyrimidine derivatives have also confirmed their pro-apoptotic capabilities. Certain compounds have been shown to induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov The table below summarizes the apoptotic activity of selected thieno[3,2-d]pyrimidine derivatives.
| Compound | Cell Line | Observation | Reference |
| 2,4-dichloro-6,7,8,9-tetrahydro-5H-cycloocta acs.orgnih.govthieno[3,2-d]pyrimidine | L1210 (Leukemia) | Induced apoptosis | nih.gov |
| 2,4-dichloro-6,7-dimethylthieno[3,2-d]pyrimidine | L1210 (Leukemia) | Induced apoptosis | nih.gov |
| Thienotriazolopyrimidine 11b | MCF-7, MDA-MB-231 (Breast Cancer) | Induced apoptosis | nih.gov |
| Thienotriazolopyrimidine 12 | MCF-7, MDA-MB-231 (Breast Cancer) | Induced apoptosis | nih.gov |
Cell Cycle Arrest:
The effect of thienopyrimidine derivatives on the cell cycle can vary depending on the specific chemical structure. While some halogenated thieno[3,2-d]pyrimidines induce apoptosis without cell cycle arrest, other derivatives from the broader thienopyrimidine class have been shown to halt cell cycle progression at specific phases. nih.gov For instance, certain novel thieno[2,3-d]pyrimidine derivatives, an isomeric form of the thieno[3,2-d] core, were found to induce cell cycle arrest at the G2/M phase in breast cancer cell lines. nih.gov This arrest was accompanied by an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation and apoptosis. nih.gov Another study on a different series of thieno[2,3-d]pyrimidine-amides identified a compound that caused G0/G1 cell cycle arrest in MCF-7 breast cancer cells. bohrium.com
The table below presents findings on cell cycle arrest induced by various thienopyrimidine derivatives.
| Compound Class | Derivative Example | Cell Line | Effect | Reference |
| Thieno[2,3-d]pyrimidine | Compound 9c | MDA-MB-468 (Breast Cancer) | G2/M phase arrest | nih.gov |
| Thieno[2,3-d]pyrimidine-amide | Compound 10w | MCF-7 (Breast Cancer) | G0/G1 phase arrest | bohrium.com |
Computational Chemistry and in Silico Studies for Thieno 3,2 D Pyrimidin 4 One Research
Quantum Mechanical Studies (e.g., Density Functional Theory for Reactivity and Regioselectivity)
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of molecules like 6-bromo-1H-thieno[3,2-d]pyrimidin-4-one. These studies provide insights into the structural and electronic characteristics that govern the compound's reactivity and regioselectivity. For instance, DFT calculations can determine electron density distribution, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential maps.
This information is critical for predicting how the molecule will behave in chemical reactions. In the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, the 6-bromo position is a key site for functionalization, often via cross-coupling reactions. lookchem.com DFT studies can help rationalize the reactivity at this and other positions on the heterocyclic core, guiding the design of synthetic routes to create novel analogues. lookchem.com By calculating the energies of possible intermediates and transition states, chemists can predict the most likely outcomes of a reaction, optimizing conditions for desired products. While specific DFT studies on this compound are not extensively detailed in the public domain, the application of these methods to the broader thienopyrimidine class is a common practice to elucidate electronic structure and reactivity. nih.govrsc.org
Molecular Docking Simulations for Binding Affinity Prediction and Pose Generation
Molecular docking is a computational technique extensively used to predict the preferred orientation (the "pose") and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. In the context of thieno[3,2-d]pyrimidin-4-one research, docking simulations are used to screen libraries of its derivatives against various biological targets, such as protein kinases, which are often implicated in cancer. nih.govnih.govnih.gov
The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. A lower score generally indicates a more favorable binding interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the protein's active site. nih.gov For example, studies on thieno[2,3-d]pyrimidine (B153573) derivatives targeting the VEGFR-2 kinase showed that the most potent compounds achieved high docking scores by forming crucial hydrogen bonds within the hinge region of the enzyme's active site. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, helping chemists design new derivatives with improved potency and selectivity.
Table 1: Example of Molecular Docking Results for Thienopyrimidine Derivatives Against Protein Kinases This table is illustrative, based on findings for the broader thienopyrimidine class.
| Compound Series | Target Protein | Range of Binding Scores (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | VEGFR-2 | -21.7 to -22.8 | Cys919, Asp1046, Glu885 |
| Thieno[3,2-d]pyrimidines | PDK1 | Not specified | Hinge region binding |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for validating docking results and assessing the stability of the predicted binding pose. d-nb.infonih.gov By simulating the complex in a solvent environment for nanoseconds, researchers can observe conformational changes in both the ligand and the protein, ensuring the interaction is stable. nih.govmdpi.com
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and the binding is stable. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Higher RMSF values in loop regions are common, while lower values in the binding site suggest stable interactions with the ligand. nih.gov
Solvent Accessible Surface Area (SASA): Calculates the surface area of the protein accessible to the solvent. Changes in SASA upon ligand binding can indicate conformational changes and how the ligand affects the protein's hydrophilicity. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions. nih.gov
These simulations provide a more accurate picture of the binding event, helping to refine lead compounds and understand the energetic forces driving the interaction. nih.govd-nb.info
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful method used in the early stages of drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. peerj.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex or from a set of known active molecules. nih.gov
Once a validated pharmacophore model is created, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. nih.govmdpi.com This allows researchers to filter millions of compounds to identify those that match the pharmacophore and are therefore more likely to be active. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally. For scaffolds like thienopyrimidines, pharmacophore-based virtual screening has been employed to discover novel leads for targets such as phosphodiesterase 4 (PDE4), demonstrating its utility in identifying new, selective inhibitors. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment
A compound's biological activity is only one aspect of its potential as a drug. It must also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Poor ADME properties are a major cause of failure in drug development. In silico tools are widely used to predict these properties early in the discovery process, allowing for the prioritization of compounds with a higher chance of success. nih.gov
Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other key ADME parameters predicted computationally include:
Aqueous solubility
Intestinal absorption (e.g., Caco-2 cell permeability)
Blood-brain barrier penetration
Interaction with cytochrome P450 (CYP) enzymes (key for metabolism)
Potential for cardiotoxicity (e.g., hERG inhibition)
Studies on thienopyrimidine derivatives frequently include in silico ADMET predictions to ensure that newly designed potent inhibitors also have acceptable drug-like profiles. nih.govnih.gov
Table 2: Example of In Silico Predicted ADMET Properties for a Thienopyrimidine Derivative This table is illustrative and represents typical parameters evaluated for drug candidates.
| Property | Predicted Value/Range | Guideline/Interpretation |
|---|---|---|
| Molecular Weight | < 500 g/mol | Lipinski's Rule |
| LogP | < 5 | Lipinski's Rule |
| H-Bond Donors | < 5 | Lipinski's Rule |
| H-Bond Acceptors | < 10 | Lipinski's Rule |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Good oral bioavailability |
| Caco-2 Permeability | High | Good intestinal absorption |
Advanced Concepts in Medicinal Chemistry Design for Thieno 3,2 D Pyrimidin 4 One Derivatives
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel chemotypes with improved properties while retaining the key pharmacophoric features of a known active molecule. These approaches are particularly valuable for navigating intellectual property landscapes and overcoming liabilities associated with an existing scaffold.
Scaffold Hopping: This strategy involves replacing the core molecular framework of a compound with a structurally different one that maintains a similar three-dimensional arrangement of essential functional groups. In the context of thieno[3,2-d]pyrimidin-4-one, a notable example of scaffold hopping led to the discovery of 2-(phenyl)-3H-benzo researchgate.netnih.govthieno[3,2-d]pyrimidin-4-one as a potent chemotype for tankyrase inhibition. researchgate.netnih.gov This was achieved by identifying the methoxy[l]benzothieno[2,3-c]quinolin-6(5H)-one scaffold as a nicotinamide (B372718) mimetic and subsequently modifying it. nih.govnih.gov Another instance involved a scaffold hop from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione to thieno[2,3-d]pyrimidin-4(1H)-one, although this resulted in a decrease in inhibitory potency against d-dopachrome (B1263922) tautomerase (MIF2). nih.gov
Bioisosteric Replacement: This technique involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains similar biological activity. The thieno[2,3-d]pyrimidine (B153573) core itself is considered a bioisostere of quinazolines and purine (B94841) nucleobases. nih.gov A practical application of this strategy was the replacement of a phenyl ring with a bioisosteric phenyl ring in the design of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors to achieve conformational restriction. nih.gov Similarly, the replacement of a phenyl ring at the C-2 position of a benzo researchgate.netnih.govthieno[3,2-d]pyrimidin-4-one with a thiophene (B33073) nucleus was explored in the development of tankyrase inhibitors. researchgate.net
These strategies have been instrumental in expanding the chemical space around the thieno[3,2-d]pyrimidin-4-one core, leading to the identification of derivatives with diverse biological targets.
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. It begins by identifying low-molecular-weight fragments (typically 100–300 Da) that bind weakly but efficiently to a biological target. These initial hits are then grown or linked together to create more potent, lead-like molecules. lookchem.com
An NMR fragment-based screening approach successfully identified ligand-efficient fragments that bind to 3-phosphoinositide-dependent protein kinase-1 (PDK1). lookchem.comnih.gov Among the initial hits were thieno[3,2-d]pyrimidin-4(3H)-ones, which were selected for further optimization due to their structural novelty, synthetic accessibility, and high ligand efficiency. lookchem.com Computational modeling of how these fragments bound to the active site of PDK1 guided the synthesis of a series of 6,7-disubstituted thienopyrimidin-4-one compounds. nih.govresearchgate.net This process of fragment evolution led to the development of compounds with low micromolar inhibitory activity against PDK1. lookchem.comnih.gov
The success of FBDD in this context underscores its utility in identifying novel starting points for drug discovery that might be missed by traditional high-throughput screening methods. science.govbham.ac.uk
Hybrid Pharmacophore Design and Synthesis
Hybrid pharmacophore design involves combining two or more pharmacophoric elements from different known active molecules into a single, new molecule. The goal is to create a hybrid compound that exhibits improved affinity, selectivity, or a dual-action mechanism by interacting with multiple binding sites or targets.
In the realm of thieno[3,2-d]pyrimidin-4-one derivatives, this strategy has been applied to create potent inhibitors. For instance, a series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea (B33335) moieties were designed and synthesized. mdpi.com This hybridization resulted in compounds that inhibit the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor, with the most active derivative showing an IC50 of 3 nM. mdpi.com
Another approach involved creating bisubstrate inhibitors for PIM kinases. These inhibitors consist of an ATP-competitive fragment based on the thieno[3,2-d]pyrimidin-4-one scaffold linked to a peptide-mimicking moiety. mdpi.com This design allows the hybrid molecule to target both the ATP-binding site and the protein substrate-binding site of the kinase, thereby enhancing both affinity and selectivity. mdpi.com Specifically, a derivative named ARC-3126, which is BPTP-Ahx-(d-Arg)6-d-Lys-NH2 (where BPTP is 7-bromo-2-(methylene)pyrido researchgate.netnih.govthieno[3,2-d]pyrimidin-4-one), was developed. mdpi.com
The synthesis of these hybrid molecules often requires multi-step procedures. For example, the synthesis of 3-substituted thieno[2,3-d]pyrimidin-4-ones can be achieved through the condensation of an N-acylaminothiophene with ammonia. nih.gov More complex structures, such as those with an amino group at the 2-position, can be synthesized via a one-pot procedure involving the condensation of the starting material with ethoxycarbonyl isothiocyanate, followed by reaction with a primary alkylamine. nih.gov
Rational Design for Improved Potency and Selectivity
Rational drug design leverages the understanding of a biological target's structure and mechanism of action to design molecules with high affinity and selectivity. This approach often involves computational modeling and detailed structure-activity relationship (SAR) studies to guide the chemical modifications of a lead scaffold.
For thieno[3,2-d]pyrimidin-4-one derivatives, rational design has been crucial for enhancing their potency and selectivity as kinase inhibitors. For example, to develop selective Janus Kinase 1 (JAK1) inhibitors, a scaffold morphing strategy was employed, leading to the identification of a derivative (compound 24) with high selectivity for JAK1 over 370 other kinases tested. nih.gov Subsequent SAR studies led to improved derivatives with enhanced enzymatic activity and selectivity over other JAK family members. nih.gov
Similarly, intensive SAR studies on thieno[3,2-d]pyrimidine (B1254671) derivatives led to the identification of a potent dual inhibitor of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3). acs.org In the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, SAR studies of thieno[2,3-d]pyrimidin-4(3H)-one derivatives identified a compound (8k) with nanomolar IC50 values. nih.gov
Computational methods play a significant role in this process. Molecular docking and quantitative structure-activity relationship (QSAR) studies have been used to understand the binding modes and identify key structural features for activity. For instance, a QSAR study on antihyperlipidemic thieno[3,2-d]pyrimidin-4-one derivatives indicated that the electronic nature of the substituents at the 2-position was a key determinant of biological activity. researchgate.net
The following table summarizes the structure-activity relationships for a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as ROCK inhibitors. nih.gov
| Compound | R1 | R2 | ROCK1 IC50 (μM) | ROCK2 IC50 (μM) |
| 8a | H | 3-methoxybenzyl | >10 | >10 |
| 8f | 1H-pyrrolo[2,3-b]pyridin-4-yl | H | 0.045 | 0.015 |
| 8k | 1H-pyrrolo[2,3-b]pyridin-4-yl | 3-methoxybenzyl | 0.004 | 0.001 |
Development of Lead Compounds from Thieno[3,2-d]pyrimidin-4-one Scaffold
The development of lead compounds from the thieno[3,2-d]pyrimidin-4-one scaffold involves a systematic process of hit identification, lead generation, and optimization to yield preclinical candidates. This scaffold has proven to be a fertile ground for discovering inhibitors of various protein kinases. google.comgoogle.com
Initial hits are often identified through high-throughput screening or fragment-based approaches. For example, a HTS hit for PIM-1 and PIM-2 kinases was a benzo researchgate.netnih.govthieno[3,2-d]pyrimidin-4-one derivative (compound 3b), which showed Ki values of 63 nM and 160 nM, respectively. acs.org Although this initial hit also inhibited other kinases, it served as a valuable starting point for optimization. acs.org
The lead optimization phase focuses on improving potency, selectivity, and pharmacokinetic properties. This is typically achieved through iterative cycles of chemical synthesis and biological testing, guided by SAR and computational modeling. For instance, the optimization of thieno[2,3-d]pyrimidine-based ROCK inhibitors led to compound 8k, which was identified as a promising lead compound for further drug discovery. nih.gov
The versatility of the thieno[3,2-d]pyrimidin-4-one core allows for modifications at various positions, enabling fine-tuning of its properties. The synthesis of derivatives often starts from key intermediates like 2-amino-3-cyanothiophene, which can undergo cyclization with various reagents to build the pyrimidinone ring. mdpi.comnih.gov The following table shows examples of lead compounds developed from the thieno[3,2-d]pyrimidin-4-one scaffold and their primary targets.
| Lead Compound | Target(s) | Key Findings |
| 2-(4-tert-butyl-phenyl)-3H-benzo researchgate.netnih.govthieno[3,2-d]pyrimidin-4-one | Tankyrase-1/2 | Nanomolar potency and high selectivity against other PARPs. nih.govnih.gov |
| Compound 26 (thieno[3,2-d]pyrimidine derivative) | FAK, FLT3 | Potent dual inhibitor, effective against drug-resistant FLT3 mutants. acs.org |
| Compound 8k (thieno[2,3-d]pyrimidin-4(3H)-one derivative) | ROCK1/2 | Highly potent inhibitor with single-digit nanomolar IC50 values. nih.gov |
| Compound 24 (thieno[3,2-d]pyrimidine derivative) | JAK1 | Highly selective inhibitor of JAK1. nih.gov |
Through these advanced medicinal chemistry strategies, the 6-bromo-1H-thieno[3,2-d]pyrimidin-4-one scaffold and its analogs continue to be a rich source of novel therapeutic candidates for a range of diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromo-1H-thieno[3,2-d]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclocondensation of brominated thiophene precursors with urea or thiourea derivatives under acidic or basic conditions. For example, thieno[3,2-d]pyrimidin-4-one scaffolds are typically prepared by heating 2-aminothiophene-3-carboxylate derivatives with formamide or ammonium acetate at 150–180°C . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), reaction time (6–24 hours), and temperature to maximize yield (reported up to 72–89% for analogous structures) .
- Key Considerations : Monitor bromine stability under high temperatures; use inert atmospheres to prevent debromination.
Q. How can structural characterization of this compound derivatives be systematically performed?
- Methodology :
- NMR : Use and NMR to confirm substitution patterns (e.g., bromine at C6, carbonyl at C4). Aromatic protons in thienopyrimidinones typically appear as doublets in δ 7.5–8.5 ppm .
- IR : Identify carbonyl stretching vibrations (C=O) at ~1700 cm and C-Br bonds at ~550 cm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and bromine isotope patterns (e.g., [M+H] at m/z 257/259 for CHBrNOS) .
Q. What solvent systems are suitable for solubility and stability testing of this compound?
- Methodology : Test solubility in DMSO (high solubility for biological assays), methanol, and chloroform. Stability studies (HPLC or TLC) should assess degradation under light, heat, and pH variations. For analogs, aqueous solubility is often poor (<1 mg/mL), necessitating DMSO stock solutions for in vitro assays .
Advanced Research Questions
Q. How does the bromine substituent at C6 influence structure-activity relationships (SAR) in enzyme inhibition studies?
- Methodology : Compare inhibitory activity of 6-bromo derivatives against non-brominated analogs. For example:
| Substituent | Target Enzyme | IC (nM) | Reference |
|---|---|---|---|
| 6-Br | TNKS1 | 21 | |
| H | TNKS1 | 120 |
- Key Insight : Bromine enhances steric and electronic interactions with hydrophobic enzyme pockets, improving potency .
Q. What strategies resolve contradictions in reported biological activities of thienopyrimidinone derivatives?
- Case Study : Discrepancies in dihydrofolate reductase (DHFR) inhibition (e.g., 6-bromo vs. 6-chloro derivatives showing conflicting IC) may arise from assay conditions (e.g., pH, cofactors). Validate using standardized protocols (e.g., NADPH-coupled assays) and structural analysis (docking studies) to identify binding mode differences .
Q. How can crystallography or computational modeling elucidate interactions with myeloperoxidase (MPO) or PARP enzymes?
- Methodology :
- X-ray Crystallography : Co-crystallize this compound with MPO (PDB ID 5LFD) to map halogen bonding with His261 or Arg499 .
- Docking Studies : Use AutoDock Vina to simulate binding to TNKS1 (PDB ID 3UTM), focusing on bromine’s role in π-π stacking with Tyr1210 .
Q. What are the challenges in designing analogs with improved pharmacokinetic (PK) profiles?
- Methodology :
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH) to reduce LogP >3.0 (common for brominated thienopyrimidinones) .
- Metabolic Stability : Test microsomal stability using liver S9 fractions; bromine may slow CYP450-mediated oxidation compared to methyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
